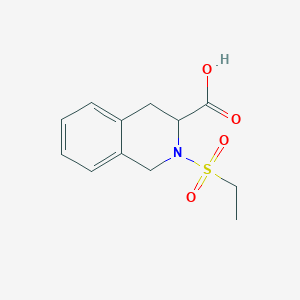

2-(Ethanesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Ethanesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C12H15NO4S and its molecular weight is 269.32. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of 2-(Ethanesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid are currently unknown. The compound belongs to the class of organic compounds known as organosulfonic acids These compounds contain the sulfonic acid group, which has the general structure RS(=O)2OH (R is not a hydrogen atom)

Mode of Action

Organosulfonic acids are known to be highly reactive and can participate in a variety of chemical reactions . The specific interactions of this compound with its targets and the resulting changes would depend on the nature of these targets.

Biochemical Pathways

Organosulfonic acids can potentially affect a wide range of biochemical processes due to their reactivity . The downstream effects of these pathway alterations would depend on the specific targets and pathways involved.

Result of Action

Given its classification as an organosulfonic acid, it may potentially exert a variety of effects depending on its specific targets and the nature of its interactions with these targets .

Actividad Biológica

2-(Ethanesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS No. 1212458-04-2) is a compound with significant potential in pharmacological applications. This article reviews the biological activity of this compound, focusing on its therapeutic effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₅NO₄S

- Molecular Weight : 269.32 g/mol

- Structure : The compound features a tetrahydroisoquinoline core, which is known for its diverse biological activities.

Research indicates that compounds within the tetrahydroisoquinoline class exhibit various biological activities through multiple mechanisms:

- PPAR Gamma Agonism : Some derivatives of tetrahydroisoquinoline have been identified as potent agonists of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and lipid homeostasis. For instance, KY-021, a related compound, demonstrated an EC50 value of 11.8 nM in human PPARγ assays and showed efficacy in lowering plasma glucose and triglyceride levels in diabetic mouse models .

- Antioxidant Properties : Compounds similar to this compound have been shown to possess antioxidant properties, potentially reducing oxidative stress in cells and contributing to neuroprotective effects .

- Antimicrobial Activity : Preliminary studies suggest that tetrahydroisoquinoline derivatives exhibit moderate antimicrobial activity against various pathogens. The structure’s ability to interact with bacterial membranes may enhance its efficacy as an antimicrobial agent .

Case Studies

- Diabetes Management : A study involving the administration of KY-021 (a derivative) at doses ranging from 0.3 to 3 mg/kg/day for six days showed significant improvements in oral glucose tolerance and reductions in plasma triglycerides in Zucker fatty rats . This suggests that similar compounds could be explored for diabetes treatment.

- Cytotoxicity Studies : In vitro studies assessing the cytotoxic effects of tetrahydroisoquinoline derivatives on cancer cell lines revealed promising results. The compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating potential for cancer therapeutic development .

Data Summary

Propiedades

IUPAC Name |

2-ethylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-2-18(16,17)13-8-10-6-4-3-5-9(10)7-11(13)12(14)15/h3-6,11H,2,7-8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCFVNOTHMYLBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CC2=CC=CC=C2CC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.